7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol
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Overview
Description
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 7th position and a hydroxyl group at the 3rd position further defines its chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 7-chloro-1H-pyrazolo[4,3-c]pyridin-3-one.
Reduction: Formation of 1H-pyrazolo[4,3-c]pyridin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the inhibition of cellular processes such as cell proliferation and survival .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
1H-pyrazolo[4,3-b]pyridine: Similar bicyclic structure but with different fusion positions of the pyrazole and pyridine rings.
Uniqueness: 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to the presence of the chlorine atom at the 7th position and the hydroxyl group at the 3rd position. These functional groups confer specific chemical reactivity and biological activity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C6H4ClN3O |
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Molecular Weight |
169.57 g/mol |
IUPAC Name |
7-chloro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11) |
InChI Key |
XJKWPCWIBOQCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)NNC2=O |
Origin of Product |
United States |
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